N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and ion transport. Among these derivatives, specific compounds demonstrated significant inhibitory activities, showcasing their potential in developing therapeutic agents targeting carbonic anhydrase-related disorders (Akbaba et al., 2014).
Structural Analysis and Supramolecular Assembly
The structural characteristics and supramolecular assembly of sulfonamide derivatives have been explored through X-ray powder diffraction and other analytical techniques. These studies reveal the nature of intermolecular interactions within these compounds, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceutical chemistry (Dey et al., 2015).
Analytical and Chemical Properties
Research into the chemical properties of sulfonamide derivatives includes their reactivity under various conditions, such as the formation of stable chromophores with malondialdehyde and 4-hydroxyalkenals under acidic and mild-temperature conditions. This property is leveraged in developing colorimetric assays for lipid peroxidation, highlighting the compound's role in analytical chemistry and diagnostic applications (Gérard-Monnier et al., 1998).
Antimicrobial Activities
The antimicrobial activities of sulfonamide derivatives and their metal complexes have been assessed against a range of gram-positive and gram-negative bacteria. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, underlining the importance of sulfonamide derivatives in medicinal chemistry and pharmacology (Özdemir et al., 2009).
Potassium Channel Blocking and Antiarrhythmic Potential
Certain (4-methanesulfonamidophenoxy)propanolamines, structurally related to the compound , have been synthesized and tested for their ability to block potassium channels, showing potential as Class III antiarrhythmic agents. This application highlights the compound's relevance in developing treatments for cardiac arrhythmias, showcasing its therapeutic potential in cardiovascular diseases (Connors et al., 1991).
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)17-7-5-14(6-8-17)12-27(25,26)23-13-18(24)10-9-15-3-1-2-4-16(15)11-18/h1-8,23-24H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOGKNPENWFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.